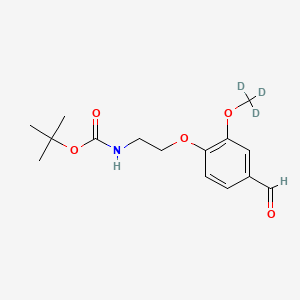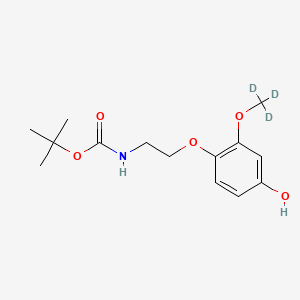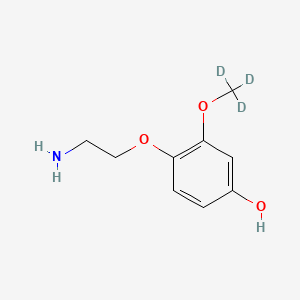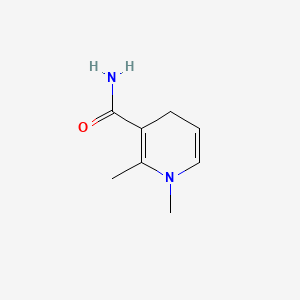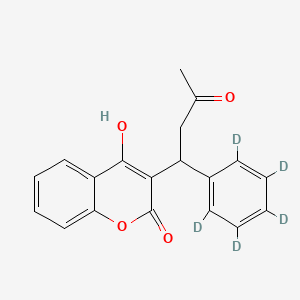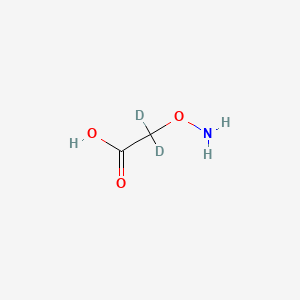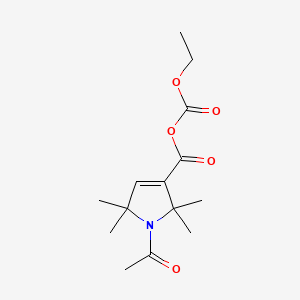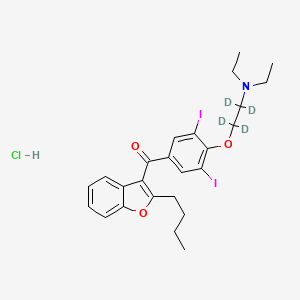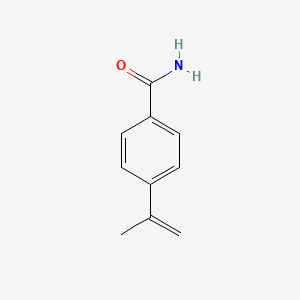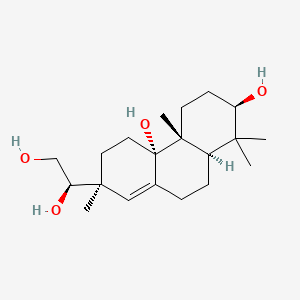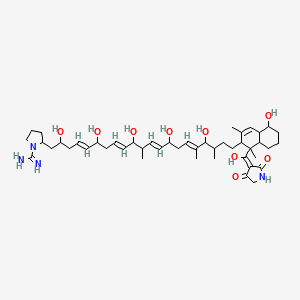
Antibiotic TPU-0037-C
Descripción general
Descripción
Antibiotic TPU-0037-C is an agent with activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It was isolated from an actinomycete strain and is a novel lydicamycin congener . The antibiotic is closely related to the neuritogenetic compound BU-4514N .
Synthesis Analysis
TPU-0037-C was isolated from a culture broth of an actinomycete strain . The purification process involved the use of HP-20 resin, ODS column chromatographies, and preparative HPLC .
Molecular Structure Analysis
The structures of TPU-0037-C were determined to be 30-demethyllydicamycin, 14,15-dehydro-8-deoxylydicamycin, 30-demethyl-8-deoxylydicamycin, and 8-deoxylydicamycin, respectively, by NMR and MS analyses .
Physical And Chemical Properties Analysis
TPU-0037-C has a molecular weight of 825.1 and a molecular formula of C46H72N4O9 .
Aplicaciones Científicas De Investigación
Antibiotic Activity and Structural Analysis
- TPU-0037-C, identified as a novel lydicamycin congener, was discovered during the screening for anti-MRSA antibiotics. Isolated from Streptomyces platensis, it demonstrated significant antibiotic activity against gram-positive bacteria, including MRSA, with MIC values ranging from 1.56 to approximately 12.5 microg/ml. The structure of TPU-0037-C, along with its congeners (A, B, D), was elucidated using NMR and MS analyses (Furumai et al., 2002).
Environmental Impact and Resistance
- The extensive use of antibiotics like TPU-0037-C in agriculture and animal husbandry is a growing concern due to their environmental impact and the development of antibiotic resistance. This resistance can spread to other animals and humans, posing significant health risks (Marshall & Levy, 2011).
Wound Healing Applications
- The incorporation of antibiotics like TPU-0037-C into wound dressings, such as thermoplastic polyurethane (TPU) nanofibrous membranes, shows potential for improving wound healing. These membranes have demonstrated antibacterial activity against drug-resistant strains and can accelerate wound healing by modulating inflammatory responses (Chena et al., 2021).
Antibiotic Resistance and Alternatives
- The emergence of antibiotic resistance, partly due to the use of drugs like TPU-0037-C, has led to increased research into alternatives to antibiotics and novel therapeutic targets (Fasciano et al., 2019).
Antibiotics in Agroecosystems
- The use of antibiotics in agricultural settings, including TPU-0037-C, requires careful monitoring due to their potential to contaminate the environment and contribute to antibiotic resistance. Studies are needed to understand the fate of these compounds in soil and water, and their impact on microbial communities (Kemper, 2008).
Bioremediation and Ecotoxicity
- Addressing the environmental impact of antibiotics like TPU-0037-C involves understanding their bioremediation and the associated ecotoxicity. Innovative detection methods and strategies are being developed to mitigate the risks posed by antibiotic pollution (Kumar et al., 2019).
Screening for Antimicrobial Agents
- The discovery of antibiotics like TPU-0037-C often involves broad screening for antimicrobial inhibitors. This approach ensures that rare activities of unanticipated modes of action are not missed, contributing to the development of effective antimicrobial agents (Silver & Bostian, 1990).
Propiedades
IUPAC Name |
2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOXJBHGJDKUNW-OZIHTJRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C\4/C(=O)CNC4=O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H72N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antibiotic TPU-0037-C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4](/img/structure/B562938.png)
